molecular formula C17H18N2O6 B5864590 N-(2-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(2-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B5864590
M. Wt: 346.3 g/mol
InChI Key: MTXIIBFEZWNYHR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of ethoxy, dimethoxy, and nitro functional groups attached to a benzamide core

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-4-25-14-8-6-5-7-12(14)18-17(20)11-9-15(23-2)16(24-3)10-13(11)19(21)22/h5-10H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXIIBFEZWNYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of ethoxy and dimethoxy groups. One common method involves the nitration of 4,5-dimethoxybenzamide using a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then reacted with 2-ethoxyaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy and dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium ethoxide or other nucleophiles.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: N-(2-ethoxyphenyl)-4,5-dimethoxy-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and 2-ethoxyaniline.

Scientific Research Applications

N-(2-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as UV absorbers and stabilizers.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide can be compared with other benzamide derivatives:

    N-(2-ethoxyphenyl)-4,5-dimethoxybenzamide: Lacks the nitro group, which may result in different biological activities.

    N-(2-ethoxyphenyl)-4,5-dimethoxy-2-aminobenzamide: Contains an amino group instead of a nitro group, potentially altering its reactivity and biological properties.

    N-(2-ethoxyphenyl)-4,5-dimethoxy-2-hydroxybenzamide: Contains a hydroxy group, which may affect its solubility and interaction with biological targets.

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